molecular formula C2H3FO B1581587 Acetyl fluoride CAS No. 557-99-3

Acetyl fluoride

Cat. No. B1581587
CAS RN: 557-99-3
M. Wt: 62.04 g/mol
InChI Key: JUCMRTZQCZRJDC-UHFFFAOYSA-N
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Patent
US04059633

Procedure details

A difficultly separable hexafluoroacetone-HF complex mixture containing about 1.01 g-moles hexafluoroacetone and 1.54 g-moles HF was contacted with 2.22 g-moles acetic anhydride at 100 psig. The temperature of the mixture rose from 20° to 31° C within a few minutes. A 411.0 g portion of this mixture was then fractionated at atmospheric pressure using a Freon 11/dry ice cooling bath and a 271/2 inch × 7/16 inch column packed with Helipak Monel. A 135.7 g hexafluoroacetone fraction, an 80.4 g intermediate fraction, and an 85.0 g acetic fluoride fraction were obtained leaving a 147.5 g kettle product of acetic hydride and acetic acid. A gas-liquid chromatographic analysis of the samples showed that the purity of the hexafluoroacetone fraction was 90 area percent. However, to demonstrate that a higher purity hexafluoracetone could be obtained, a portion of the overhead and kettle products were recombined, the mixture was redistilled, and a hexafluoroacetone fraction having a purity of 99.9 area percent was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4].[C:11]([O:14]C(=O)C)(=O)[CH3:12]>>[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4].[C:11]([F:1])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The temperature of the mixture rose from 20° to 31° C within a few minutes

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 135.7 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 80.4 g
Name
Type
product
Smiles
C(C)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.